molecular formula C14H17N3O2 B2892750 ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate CAS No. 112960-04-0

ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2892750
CAS No.: 112960-04-0
M. Wt: 259.309
InChI Key: INMYYVYOHPFACQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 4-position, an amino group at the 5-position, and a 3,5-dimethylphenyl group at the 1-position of the pyrazole ring

Properties

IUPAC Name

ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)12-8-16-17(13(12)15)11-6-9(2)5-10(3)7-11/h5-8H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMYYVYOHPFACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331585
Record name ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830141
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112960-04-0
Record name ethyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate typically involves the condensation of 3,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for drug discovery and material science .

Biological Activity

Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its structural characteristics, synthesis, and various biological activities, including analgesic, anti-inflammatory, and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C14H17N3O2. The compound features a pyrazole ring substituted with an ethyl group and an amino group, as well as a 3,5-dimethylphenyl moiety. The structural representation can be summarized as follows:

  • Molecular Formula : C14H17N3O2
  • SMILES : CCOC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N
  • InChIKey : INMYYVYOHPFACQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazides with ketene dithioacetal or similar reagents. The process often requires careful monitoring and purification to achieve high yields and purity.

Analgesic and Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant analgesic and anti-inflammatory activities. For instance, a related compound, ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate, demonstrated notable effects in pain relief and inflammation reduction at doses around 25 mg/kg in animal models. These compounds showed lower ulcerogenic potential compared to traditional NSAIDs like diclofenac sodium, suggesting a favorable safety profile .

Table 1: Analgesic and Anti-inflammatory Activity of Pyrazole Derivatives

CompoundAnalgesic Activity (mg/kg)Anti-inflammatory ActivityUlcer Index
Ethyl 5-amino-3-methylthio25SignificantLow
Diclofenac Sodium25HighHigh

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Research indicates that certain pyrazole-based compounds inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that pyrazole derivatives can impair the invasion and migration of breast cancer cells (MDA-MB-231), suggesting their role in cancer therapy .

Table 2: Anticancer Activity of Pyrazole Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Ethyl Pyrazole 1fMDA-MB-231<10Apoptosis via ERK inhibition
Ethyl Pyrazole 4bPDAC>100No significant cytotoxicity

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study using the acetic acid writhing test in mice, this compound showed significant analgesic effects compared to the control group. The results indicated a dose-dependent response, highlighting its potential as an effective analgesic agent.

Case Study 2: Inhibition of Cancer Cell Proliferation

A study investigating the effects of various pyrazole derivatives on pancreatic ductal adenocarcinoma (PDAC) cells revealed that certain compounds significantly inhibited cell growth. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation.

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